(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768320
InChI: InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m0/s1
SMILES: CC1CC(=O)NC1C(=O)O
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13768320

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m0/s1
Standard InChI Key HPCPEJXLESDEDM-UCORVYFPSA-N
Isomeric SMILES C[C@H]1CC(=O)N[C@@H]1C(=O)O
SMILES CC1CC(=O)NC1C(=O)O
Canonical SMILES CC1CC(=O)NC1C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s IUPAC name, (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid, reflects its stereochemistry and functional groups. The pyrrolidine ring adopts a rigid conformation due to the lactam (5-oxo) group, while the carboxylic acid at C2 and methyl group at C3 introduce polarity and steric effects. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₉NO₃
Molecular Weight143.14 g/mol
SMILES NotationCC1CC(=O)N[C@@H]1C(=O)O
CAS Number10512-89-7
SolubilityModerate in polar solvents

The stereochemistry at C2 and C3 is critical for biological activity, as evidenced by studies on analogous compounds where enantiomers exhibit differing pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step routes starting from proline derivatives. A notable method involves:

  • Protection of Amino Group: Methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate is treated with hydrochloric acid under reflux to remove the tert-butoxycarbonyl (Boc) group .

  • Hydrolysis: The resulting intermediate undergoes hydrolysis with ammonium hydroxide in the presence of Dowex 50WX8 resin to yield the carboxylic acid .

This method achieves a yield of 90%, with chiral purity maintained via stereospecific starting materials . Alternative approaches include enzymatic resolution of racemic mixtures, though these are less efficient for large-scale production.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to optimize reaction parameters (e.g., temperature, residence time), ensuring consistent output. Key challenges include minimizing racemization during deprotection and hydrolysis steps, which are addressed through precise pH control and low-temperature conditions .

Biological Activity and Mechanisms

Antimicrobial Activity

The compound’s scaffold shows promise against multidrug-resistant Staphylococcus aureus. Derivatives bearing hydrazone moieties (e.g., 1822 in ) inhibit bacterial growth at concentrations as low as 4 µg/mL, surpassing linezolid in efficacy . Mechanistic studies suggest interference with cell wall synthesis via binding to penicillin-binding proteins .

DerivativeSubstituentA549 IC₅₀ (µM)MRSA MIC (µg/mL)
152,5-Dimethylpyrrole6632
215-Nitrothiophene184

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) reveals distinct signals for the methyl group (δ 1.2 ppm) and lactam proton (δ 4.3 ppm).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 144.1 [M+H]⁺, consistent with the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >98% .

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S,3S) configuration, with bond angles and distances matching density functional theory (DFT) calculations. The lactam ring exhibits slight puckering (θ = 12.7°), influencing its conformational stability.

Pharmaceutical Applications

Prodrug Development

The carboxylic acid group enables conjugation with alcohols or amines to form prodrugs. For example, tert-butyl esters of analogous compounds improve oral bioavailability by 40% in rodent models.

Enzyme Inhibition

Molecular docking studies predict strong binding to prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases. Ki values for POP inhibition range from 0.8–3.2 µM, suggesting therapeutic potential for Alzheimer’s disease .

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